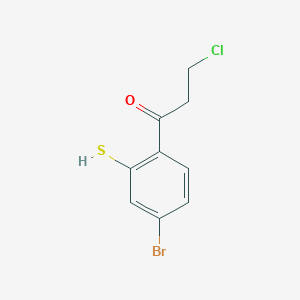![molecular formula C15H20ClNO2 B14045164 Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride is a chemical compound with the molecular formula C15H19NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride typically involves multiple steps, including the formation of the azocine ring and subsequent esterification. Common reagents used in the synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Sodium borohydride is commonly used.
Substitution: Halogenation and nitration reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted azocine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2H-2,4a-Methanonaphthalene: Shares a similar ring structure but differs in functional groups.
Acetamides of 1,2,3,4,5,6-Hexahydro-2,6-Methano-3-Benzazocine: Similar core structure with different substituents.
Uniqueness
Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15;/h3-6,12,16H,2,7-10H2,1H3;1H |
InChI Key |
NXQFHRHOJTXKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)
![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)


![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)

![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)


